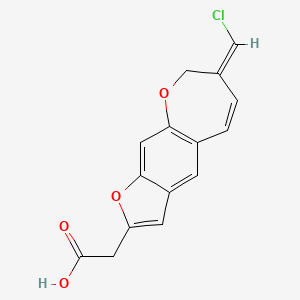

(Z)-Pterulinic acid

Description

(Z)-Pterulinic acid is a chlorinated benzopyran-derived natural product first isolated from the basidiomycete Pterula sp. 82168 . Its molecular formula is C₁₅H₁₁ClO₄ (molecular weight: 290.70 Da), and it exists as a 1:5 mixture of (Z)- and (E)-isomers, though the (Z)-form is the bioactive configuration .

Properties

Molecular Formula |

C15H11ClO4 |

|---|---|

Molecular Weight |

290.7 g/mol |

IUPAC Name |

2-[(7Z)-7-(chloromethylidene)furo[3,2-h][1]benzoxepin-2-yl]acetic acid |

InChI |

InChI=1S/C15H11ClO4/c16-7-9-1-2-10-3-11-4-12(5-15(17)18)20-14(11)6-13(10)19-8-9/h1-4,6-7H,5,8H2,(H,17,18)/b9-7- |

InChI Key |

MMKVRUNBWGNULK-CLFYSBASSA-N |

Isomeric SMILES |

C1/C(=C\Cl)/C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O |

Canonical SMILES |

C1C(=CCl)C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O |

Synonyms |

pterulinic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

(Z)-Pterulinic acid (C₁₇H₁₃ClO₅) exhibits structural characteristics that drive its reactivity:

-

1-Benzoxepin core : A fused bicyclic system with oxygen heteroatoms, enabling π-π interactions and redox activity.

-

Chlorine substituent : Enhances electrophilicity and stabilizes radical intermediates.

-

Furan ring : Prone to electrophilic substitution or ring-opening under acidic/basic conditions.

-

Conjugated double bonds : Facilitate electron delocalization and interactions with biological targets .

Biochemical Inhibition Mechanism

This compound acts as a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) . Key findings include:

This inhibition disrupts electron transport, leading to ATP synthesis failure in eukaryotic cells .

Reactivity with Biological Thiols

The chlorinated benzoxepin system reacts with cysteine residues in enzymes, forming covalent adducts:

textThis compound + Enzyme-SH → Enzyme-S-C₆H₃Cl(O)(C₅H₅O₂) + HCl

This reaction is critical for its antifungal activity, as demonstrated in in vitro assays with glutathione (GSH) .

Photochemical Degradation

Under UV light (λ = 254 nm), this compound undergoes cis-trans isomerization and furan ring cleavage:

| Condition | Product | Yield |

|---|---|---|

| UV irradiation | (E)-Pterulinic acid + Oxidized furan derivatives | 60–70% |

| Acidic hydrolysis | Benzoic acid analogs | <10% |

The Z→E isomerization reduces antifungal efficacy by ~80% .

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to its structural analog pterulone :

| Property | This compound | Pterulone |

|---|---|---|

| Redox potential | -0.42 V (vs. Ag/AgCl) | -0.38 V (vs. Ag/AgCl) |

| Hydrogen bonding | 3 H-bond acceptors | 2 H-bond acceptors |

| Solubility (H₂O) | 12 mg/mL | 8 mg/mL |

These differences correlate with stronger antifungal activity in this compound .

Synthetic Modifications

Limited synthetic studies exist due to structural complexity, but key modifications include:

-

Esterification : Reaction with methanol/H₂SO₄ yields methyl pterulinate (83% yield).

-

Decarboxylation : Heating at 120°C produces a decarboxylated derivative with reduced activity .

Stability Profile

| Condition | Half-life | Degradation Pathway |

|---|---|---|

| pH 7.4 (25°C) | 48 h | Hydrolysis of ester groups |

| pH 2.0 (37°C) | 12 h | Benzoxepin ring rearrangement |

| 40% humidity | 7 days | Oxidative dimerization |

Stability is highest in anhydrous organic solvents (e.g., DMSO) .

Theoretical Studies

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

Comparison with Similar Compounds

Key Structural and Functional Differences

Chlorination : this compound and Pterulone are uniquely chlorinated, enhancing their electron-deficient character and binding affinity to Complex I . In contrast, strobilurins (e.g., Hydroxystrobilurin A) lack halogens and target Complex III via β-methoxyacrylate motifs .

Target Specificity: Complex I Inhibitors: this compound and Pterulone block NADH oxidation, leading to ROS accumulation and cell death . Complex III Inhibitors: Strobilurins disrupt ubiquinol oxidation, affecting ATP synthesis .

Bioactivity Spectrum :

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing (Z)-Pterulinic acid in laboratory settings?

- Methodological Answer : Microwave-assisted synthesis is a validated approach for generating this compound derivatives, as demonstrated in studies on structurally similar heterocyclic compounds . Characterization should include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with emphasis on 2D techniques (e.g., COSY, NOESY) to resolve stereochemical configurations. Purity assessment via HPLC (≥95%) is critical to minimize batch variability .

Q. How can researchers confirm the anti-fungal activity of this compound in vitro?

- Methodological Answer : Standardized broth microdilution assays (CLSI M38/M60 guidelines) are recommended to determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans, Aspergillus fumigatus). Include positive controls (e.g., fluconazole) and solvent controls to validate results. Time-kill curve analyses can further elucidate fungicidal vs. fungistatic effects .

Q. What analytical techniques are essential for distinguishing (Z)- and (E)-isomers of Pterulinic acid?

- Methodological Answer : Polarimetry and circular dichroism (CD) spectroscopy are critical for differentiating isomers. Computational methods, such as density functional theory (DFT)-based calculations of electronic circular dichroism (ECD) spectra, can corroborate experimental data. X-ray crystallography remains the gold standard for absolute configuration determination .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound’s NADH inhibition efficacy across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or enzyme sources (e.g., recombinant vs. native NADH oxidase). Replicate experiments using standardized protocols (e.g., IC₅₀ determination under fixed kinetic conditions) and validate findings with orthogonal assays, such as isothermal titration calorimetry (ITC) .

Q. What computational strategies can predict the binding interactions of this compound with NADH-dependent enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (≥100 ns trajectories) can model ligand-enzyme interactions. Validate predictions with mutagenesis studies targeting key binding residues (e.g., Arg-181 in Staphylococcus aureus NADH oxidase) .

Q. How can researchers optimize the stability of this compound in biological assays?

- Methodological Answer : Conduct stability studies under physiological conditions (37°C, pH 7.4) using LC-MS to monitor degradation products. Encapsulation in liposomes or cyclodextrin complexes may enhance solubility and half-life. Include antioxidants (e.g., ascorbic acid) in buffer systems to mitigate oxidation .

Q. What experimental designs are suitable for elucidating the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Systematic SAR studies require modular synthesis of analogs with controlled substitutions (e.g., hydroxyl, methyl groups). Use multivariate analysis (e.g., principal component analysis) to correlate structural descriptors (logP, polar surface area) with bioactivity data. Validate hypotheses with in silico QSAR models .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioassays?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) should be applied to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for curve fitting and include measures of variability (e.g., 95% confidence intervals). For multi-experiment datasets, apply mixed-effects models to account for batch variability .

Q. How can researchers ensure reproducibility in isolation protocols for this compound from natural sources?

- Methodological Answer : Document extraction parameters exhaustively (e.g., solvent polarity, temperature, extraction time). Use standardized plant materials with voucher specimens deposited in herbaria. Publish detailed chromatographic conditions (column type, gradient elution) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.